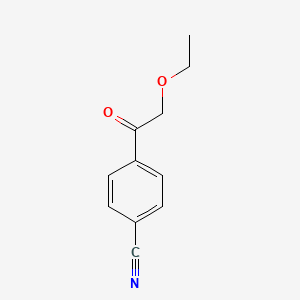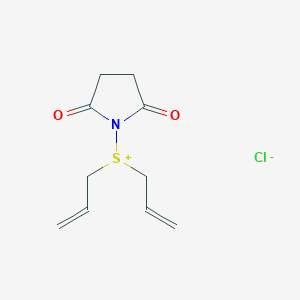
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is a chemical compound that features a unique combination of functional groups, including a sulfanium ion and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl chloride with di(prop-2-en-1-yl)sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to hydroxyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride involves its interaction with various molecular targets. The sulfanium ion can interact with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within cells, potentially affecting cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
- (2,5-Dioxopyrrolidin-1-yl)ethylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)methylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)propylsulfanium chloride
Comparison: Compared to its analogs, (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential applications. The additional alkene functionality allows for further chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
59321-39-0 |
|---|---|
Fórmula molecular |
C10H14ClNO2S |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl)-bis(prop-2-enyl)sulfanium;chloride |
InChI |
InChI=1S/C10H14NO2S.ClH/c1-3-7-14(8-4-2)11-9(12)5-6-10(11)13;/h3-4H,1-2,5-8H2;1H/q+1;/p-1 |
Clave InChI |
XFNYJFNCDDQOSV-UHFFFAOYSA-M |
SMILES canónico |
C=CC[S+](CC=C)N1C(=O)CCC1=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
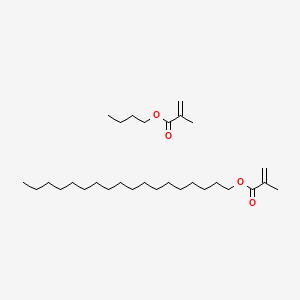
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

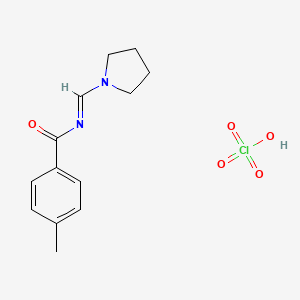
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
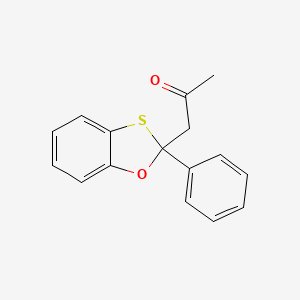

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
